molecular formula C16H13N3O5S B4229781 Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 5371-83-5

Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B4229781
CAS No.: 5371-83-5
M. Wt: 359.4 g/mol
InChI Key: IXRMEBQJFZSDEN-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an appropriate oxidizing agent.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Amidation: The thioacetylated oxadiazole is then coupled with methyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thioacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzoate
  • Methyl 4-((((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzoate

Uniqueness

Methyl 4-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-22-15(21)10-4-6-11(7-5-10)17-13(20)9-25-16-19-18-14(24-16)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRMEBQJFZSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388082
Record name Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5371-83-5
Record name Methyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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